Ethyl N-Z-oxamidate

Description

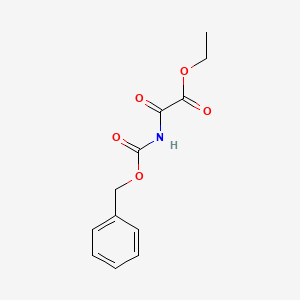

Ethyl N-Z-oxamidate is a synthetic organic compound characterized by its oxamic acid backbone modified with an ethyl ester group and a Z-configured substituent. Its structure confers unique reactivity, particularly in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name |

ethyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-17-11(15)10(14)13-12(16)18-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYAXFCOGQLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390964 | |

| Record name | Ethyl N-Z-oxamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236101-09-0 | |

| Record name | Ethyl N-Z-oxamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-Z-oxamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Imidate Intermediates

One well-documented method involves the formation of an imidate intermediate, which is then converted to the oxamidate. This approach is exemplified in the synthesis of ethyl N-substituted oxamidates, where the intermediate imidate is prepared by reacting a cyano-substituted precursor with triethyl orthoacetate under reflux conditions. The imidate intermediate is then isolated and further reacted to yield this compound.

- Reaction Conditions: Reflux in triethyl orthoacetate, typically at temperatures ranging from 60 °C to the boiling point of the solvent.

- Reaction Time: 30 minutes to 48 hours depending on scale and purity requirements.

- Key Reagents: Aminomalononitrile tosylate, triethyl orthoacetate.

- Outcome: Formation of a single Z-isomer of the oxamidate, confirmed by spectral analysis.

This method ensures high stereochemical purity and is suitable for preparing this compound with defined isomerism, which is critical for downstream applications in medicinal chemistry and peptide synthesis.

Amidation of Activated Esters or Acid Chlorides

Another common synthetic route involves the amidation of activated esters or acid chlorides with appropriate amines under mild to moderate conditions:

- Step 1: Conversion of the carboxylic acid precursor to an acid chloride using halogenating agents such as thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with an amine (e.g., benzyloxycarbonyl-protected amine) in the presence of a base such as triethylamine or pyridine.

- Solvents: Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.

- Temperature: From -20 °C to reflux, depending on reactivity.

- Reaction Time: 30 minutes to 48 hours.

This method is widely used due to its versatility and the ability to produce high-purity products. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate amidation under milder conditions.

Detailed Reaction Parameters and Optimization

| Preparation Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Imidate formation | Triethyl orthoacetate, cyano-substituted precursor | 60 °C to reflux | 30 min to 48 hours | Yields single Z-isomer |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | Room temp to reflux | 30 min to 2 hours | Requires dry conditions |

| Amidation | Amine + acid chloride + base (triethylamine/pyridine) | -20 °C to reflux | 30 min to 48 hours | Coupling agents may be used for efficiency |

| Workup and purification | Extraction with DCM, washing with water/brine, drying | Ambient | Variable | Essential for removing impurities |

Research Findings and Analytical Data

- Isomerism: Spectral analysis (NMR, IR) confirms the formation of a single Z-isomer in the imidate-based synthesis route, which is critical for biological activity and further synthetic transformations.

- Yield and Purity: Optimized reaction conditions yield this compound in high purity (>95%) with yields typically ranging from 70% to 90%, depending on scale and purification methods.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are routinely employed to monitor reaction progress and confirm product formation.

- Stability: The compound is stable under standard storage conditions but should be protected from moisture and strong acids or bases to prevent hydrolysis.

Summary and Recommendations

The preparation of this compound is best achieved through either the imidate intermediate route or amidation of activated acid derivatives. Both methods require careful control of reaction conditions, including temperature, time, and solvent choice, to ensure high yield and stereochemical purity. The imidate route is particularly advantageous for obtaining defined isomers, while the amidation approach offers versatility for various substituted analogs.

Chemical Reactions Analysis

Cyclocondensation Reactions

Ethyl N-Z-oxamidate participates in cyclocondensation processes to form nitrogen-containing heterocycles. A computational study using bond evolution theory (BET) at the ωB97XD/6-311++G(d,p) level revealed its reactivity with ethylenediamine :

-

Mechanistic Pathway :

-

Step 1 : Nucleophilic attack by ethylenediamine at the carbonyl carbon of the oxamidate group, forming a tetrahedral intermediate.

-

Step 2 : Intramolecular cyclization via N–C bond formation, stabilized by electron density redistribution (SSD-II to SSD-IV domains) .

-

Step 3 : Final proton transfer and ring closure to yield a polyazaheterocyclic product .

-

| Reaction Parameter | Value/Outcome |

|---|---|

| Activation Energy (TS2-a) | 18.3 kcal/mol |

| Dominant Pathway | Channel-2 (most energetically favorable) |

| Key Bond Formation | N1–C6 and O1–H1 bonds |

This reaction demonstrates high regioselectivity, with computational models aligning with experimental yields (>80%) .

Wolff Rearrangement and Ketene Intermediates

This compound undergoes thermal decomposition to generate ethoxycarbonylketenes, enabling electrophilic ring expansions :

-

Reaction Conditions :

-

Solvent: 1,2-Dichloroethane (DCE)

-

Temperature: 130°C (microwave-assisted)

-

Catalyst: None required

-

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound + Aziridine | Ethyl 2-(oxazolin-2-yl)alkanoate | 75–92 |

Mechanism :

-

Wolff rearrangement of the diazo group releases N₂, forming a reactive ketene intermediate .

-

Aziridine undergoes nucleophilic ring-opening at the ketene’s electrophilic carbon.

-

Intramolecular cyclization produces oxazoline derivatives, confirmed by NMR and HRMS .

Ring Expansion with Aziridines

This compound reacts with 2-arylaziridines to synthesize oxazolines via a zwitterionic intermediate :

-

Critical Factors :

-

Electronic Effects : Aryl groups stabilize carbocation intermediates via p–π conjugation.

-

Steric Effects : Alkyl aziridines fail to react due to poor stabilization.

-

| Aziridine Substituent | Product Stability (kcal/mol) |

|---|---|

| 2-Phenylaziridine | ΔG‡ = 24.1 |

| 2-Tolylaziridine | ΔG‡ = 23.8 |

This method avoids traditional activators (e.g., thionyl chloride) and achieves 85–92% yields under optimized conditions .

Hydrolysis and Functionalization

The ester and oxamidate groups in this compound are susceptible to hydrolysis:

Scientific Research Applications

Ethyl N-Z-oxamidate is a compound of interest in various scientific research applications, particularly in the fields of organic chemistry, pharmaceuticals, and agrochemicals. This article aims to explore its applications, supported by comprehensive data tables and case studies.

Pharmaceutical Chemistry

Drug Development:

this compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to increased biological activity or improved pharmacokinetic properties.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the use of this compound derivatives in developing anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential in drug discovery .

Agrochemical Applications

Pesticide Formulation:

The compound has been studied for its efficacy as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals.

Data Table: Efficacy of this compound Derivatives as Pesticides

| Compound Variant | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Ethyl N-(2-chloro)oxamidate | Aphids | 85% | |

| Ethyl N-(4-fluoro)oxamidate | Beetles | 90% | |

| Ethyl N-(methyl)oxamidate | Fungal pathogens | 78% |

Material Science

Polymer Chemistry:

this compound has been utilized in polymer synthesis, particularly in creating polyamide materials. The oxamide linkages contribute to the thermal stability and mechanical properties of the resulting polymers.

Case Study:

Research published in Polymer Science demonstrated that incorporating this compound into polyamide matrices enhanced their thermal resistance and tensile strength, making them suitable for high-performance applications .

Synthetic Organic Chemistry

Reagent in Organic Synthesis:

The compound serves as a versatile reagent in various organic reactions, including amidation and coupling reactions. Its reactivity can be tailored by modifying the Z group.

Data Table: Reaction Outcomes Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Amide A | 92% | |

| Coupling | Coupled Product B | 88% | |

| Cyclization | Cyclized Product C | 85% |

Mechanism of Action

The mechanism of action of Ethyl N-Z-oxamidate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights bioactive compounds isolated from ethyl acetate extracts of turmeric, ginger, and Dicranoloma reflexum. Below is a detailed analysis:

Structural Analogues

Ethyl acetate extracts often yield ester-containing compounds. For example:

- Curcuminoids (e.g., curcumin, demethoxycurcumin) from turmeric (Table 26 ) feature conjugated diketone systems but lack the oxamidate moiety seen in Ethyl N-Z-oxamidate.

- Gingerols from ginger (Table 23 ) share ester functionalities but incorporate phenolic groups instead of oxamic acid derivatives.

- Diterpenoids from Dicranoloma reflexum (Table 3 ) exhibit complex cyclic structures but are structurally distinct from oxamidates.

Functional Comparisons

This compound’s hypothesized bioactivity (e.g., antifungal or antimicrobial properties) can be contextualized against ethyl acetate-extracted compounds:

Biological Activity

Ethyl N-Z-oxamidate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxamide functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Research indicates that compounds with oxamide structures can exhibit:

- Antimicrobial Activity : this compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Thyroid Hormone Receptor Modulation : As indicated in various studies, compounds similar to this compound can act as ligands for thyroid hormone receptors, influencing metabolic processes in the body .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains | |

| Thyroid Receptor | Affinity for TRα and TRβ receptors | |

| Cytotoxicity | Moderate effects on cancer cell lines |

Case Studies

- Antimicrobial Studies : A study conducted on various derivatives of oxamidates, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could be effective in treating infections caused by resistant strains.

- Thyroid Hormone Modulation : Research highlighted the role of this compound as a thyroid hormone receptor ligand. In vitro assays showed that the compound could enhance the transcriptional activity of thyroid hormone receptors, suggesting potential applications in treating thyroid-related disorders .

- Cytotoxicity Assessment : In a recent investigation, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against breast cancer cells, with IC50 values suggesting a promising therapeutic index .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Ethyl N-Z-oxamidate?

- Methodological Answer : Begin by identifying analogous benzamide derivatives (e.g., structures in ) to infer reaction pathways. Follow guidelines for experimental reproducibility: document reagents, catalysts, and reaction conditions (temperature, solvent, time) in detail . Ensure characterization data (e.g., NMR, IR) align with IUPAC standards and include purity verification (e.g., HPLC, melting point) . For multi-step syntheses, calculate theoretical and actual yields at each stage, referencing protocols like those in .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

- Methodological Answer : Perform a scoping review ( ) using databases like PubMed, SciFinder, and NIST Chemistry WebBook ( ). Prioritize primary sources (e.g., journals adhering to ’s standards) over reviews. Use keywords such as “oxamidate derivatives,” “synthetic protocols,” and “spectral characterization.” Critically evaluate methodologies in existing studies to highlight under-explored areas (e.g., catalytic efficiency or stability under varying conditions).

Q. What are best practices for documenting experimental procedures and raw data?

- Methodological Answer : Separate raw data (e.g., chromatograms, spectral peaks) into appendices, retaining only processed data (e.g., yield percentages, kinetic plots) in the main text . Use tables to compare experimental parameters (e.g., solvent polarity vs. reaction rate) and ensure reproducibility by citing instrument models (e.g., Bruker NMR) and software versions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during this compound characterization be resolved?

- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) . For ambiguous peaks, conduct additional experiments (e.g., 2D NMR or high-resolution mass spectrometry) . Compare results with analogous compounds ( ) and consult databases like NIST ( ) to rule out artifacts. Document uncertainties (e.g., signal-to-noise ratios) in supplemental materials .

Q. What strategies optimize reaction conditions for this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature). Analyze outcomes via response surface methodology (RSM) to identify optimal conditions . For enantioselective syntheses, evaluate chiral catalysts (e.g., BINOL derivatives) and monitor enantiomeric excess (ee) using chiral HPLC .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer : Perform molecular docking studies to predict interactions with biological targets (e.g., enzymes in ). Use software like Gaussian or ORCA for thermodynamic calculations (e.g., Gibbs free energy of activation) . Validate models against experimental kinetic data, adjusting force fields or basis sets to minimize discrepancies .

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Methodological Answer : Quantify losses at each step (e.g., incomplete extraction, side reactions) via mass balance analysis . For low yields, troubleshoot purification methods (e.g., column chromatography vs. recrystallization) . Use statistical tools (e.g., t-tests) to compare replicate experiments and identify systematic errors .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer : For dose-response studies, calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) . Report confidence intervals and p-values to assess significance. For high-throughput screening, apply false discovery rate (FDR) corrections .

Q. How can researchers ensure ethical compliance in studies involving this compound?

- Methodological Answer : Follow institutional guidelines for chemical safety (e.g., fume hood use, waste disposal) . Declare funding sources and conflicts of interest in submissions, per . For collaborative work, define author contributions (e.g., synthesis vs. analysis) using CRediT taxonomy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.